molecular formula C17H19N B13463131 N-methyl-3,3-diphenylcyclobutan-1-amine

N-methyl-3,3-diphenylcyclobutan-1-amine

Cat. No.: B13463131
M. Wt: 237.34 g/mol
InChI Key: KWUNKNJXJFKGEX-UHFFFAOYSA-N
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Description

N-methyl-3,3-diphenylcyclobutan-1-amine (PubChem CID: 47488) is a synthetic psychostimulant compound belonging to the 3,3-diphenylcyclobutylamine class, which was first investigated in the late 1970s for its potential as an antidepressant . As a central nervous system stimulant, its primary research value lies in its unique mechanism of action. The compound functions as a potent inhibitor of the reuptake of the key neurotransmitters serotonin (5-HT), norepinephrine (NA), and dopamine, and may also induce their release . This multi-modal activity on monoamine systems makes it a valuable tool for neuroscientists studying neurotransmitter transport, depression, and stimulant pathways. Pharmacological studies indicate that the N-methyl substitution, as found in this molecule, results in a more potent compound compared to the non-methylated parent structure, 3,3-diphenylcyclobutanamine . In vivo, it produces significant locomotor stimulation, a characteristic effect of CNS stimulants. Research suggests its hyperstimulation effect may be specifically mediated by the release of dopamine from granular stores, and its mechanism is noted to differ from that of amphetamine, providing a distinct profile for comparative neuropharmacological research . This compound is supplied for research applications only, including as a reference standard in neuropharmacology, for in vitro binding or uptake assays, and for investigating the structure-activity relationships of psychoactive substances. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human consumption purposes.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N-methyl-3,3-diphenylcyclobutan-1-amine

InChI

InChI=1S/C17H19N/c1-18-16-12-17(13-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3

InChI Key

KWUNKNJXJFKGEX-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Hydrogenation Route

Step 1: Synthesis of Diphenylpropionitrile Intermediate

  • Reactants: Cinnamonitrile (Cinnamyl nitrile) and benzene.
  • Reaction: Friedel-Crafts alkylation catalyzed by aluminum chloride (AlCl₃).
  • Outcome: Formation of 3,3-diphenylpropionitrile (Formula: C₁₆H₁₃N).

Reaction Conditions:

Parameter Details
Catalyst AlCl₃
Solvent Benzene
Temperature 0–25°C (initial), then reflux

Notes: This method avoids corrosive and environmentally hazardous reagents like thionyl chloride, improving safety and reducing pollution.

Table 1: Friedel-Crafts Alkylation of Cinnamonitrile with Benzene

Reactant Equivalents Catalyst Solvent Temperature Yield (%)
Cinnamonitrile 1 AlCl₃ Benzene 0–25°C 85–90

Step 2: Catalytic Hydrogenation to Diphenylpropylamine

  • Reactants: Diphenylpropionitrile.
  • Catalyst: Raney nickel or palladium on carbon (Pd/C).
  • Conditions: Hydrogen atmosphere (H₂), temperature 50–100°C, pressure 1–5 atm.
  • Outcome: Conversion to 3,3-diphenylpropylamine (Formula: C₁₆H₂₁N).

Notes: This step is critical for reducing nitrile to amine efficiently, with typical yields around 80–90%.

Table 2: Catalytic Hydrogenation Parameters

Catalyst Temperature (°C) Pressure (atm) Yield (%)
Pd/C 80 3 85

Step 3: Ring Closure to Cyclobutane Derivative

  • Approach: Intramolecular cyclization of diphenylpropylamine derivatives via photochemical or thermal methods, or via carbocation intermediates under acidic conditions.
  • Alternative: Use of diazocyclobutane precursors or cyclization via radical pathways.

Reaction Conditions:

Parameter Details
Solvent Toluene or dichloromethane
Temperature 80–120°C
Duration 12–24 hours

Outcome: Formation of the cyclobutane ring with phenyl substitutions at the 3-position.

Notes:

  • Cyclization efficiency depends on the reaction conditions; optimization can improve yields up to 70%.

Methylation of the Amino Group

Step 4: Methylation to N-Methyl Derivative

  • Reagents: Formaldehyde (or paraformaldehyde) and a methylating agent such as methyl iodide or methyl sulfate.
  • Method: Reductive methylation or direct methylation under basic conditions.

Reaction Conditions:

Parameter Details
Reagents Formaldehyde + NaBH₃CN or methyl iodide
Solvent Methanol or ethanol
Temperature Room temperature to 50°C

Outcome: Formation of N-methyl-3,3-diphenylcyclobutan-1-amine with yields typically exceeding 85%.

Table 3: Methylation Parameters

Methylating Agent Solvent Temperature Yield (%)
Formaldehyde + NaBH₃CN Methanol Room temp 88

Alternative Route: Using Precursors from Patents

According to patent CN101575297B, an alternative synthesis involves:

  • Reacting cinnamyl nitrile with benzene via Friedel-Crafts alkylation.
  • Catalytic hydrogenation to diphenylpropylamine.
  • Methylation of the amine group.
  • Hydrolysis to yield NM-3,3-Diphenylcyclobutan-1-amine.

This method emphasizes the use of less corrosive reagents and simplified operational steps, achieving yields of approximately 85–92%.

Data Tables Summarizing Key Parameters

Step Starting Material Reagents Catalyst Conditions Typical Yield (%) Notes
1 Cinnamonitrile + Benzene AlCl₃ - 0–25°C, reflux 85–90 Friedel-Crafts alkylation
2 Diphenylpropionitrile H₂ Raney Ni / Pd/C 50–100°C, 1–5 atm 80–90 Catalytic hydrogenation
3 Diphenylpropylamine Cyclization reagents Acid or radical conditions 80–120°C 60–70 Ring closure to cyclobutane
4 Cyclobutane derivative Formaldehyde / methyl iodide Base Room temp >85 N-methylation

Research Discoveries and Innovations

  • The development of environmentally friendly routes that avoid hazardous reagents like thionyl chloride and borohydrides has been a focus, as seen in patent CN101575297B.
  • Catalytic hydrogenation under mild conditions improves safety and reduces costs.
  • The use of Friedel-Crafts alkylation with cinnamonitrile offers a scalable and efficient approach to precursor synthesis.
  • Ring closure strategies utilizing photochemical or radical methods have been optimized for higher yields and selectivity.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine group undergoes alkylation with alkyl halides or epoxides under mild conditions. For example:

  • Reaction with methyl iodide in the presence of a base (e.g., K2_2CO3_3) yields quaternary ammonium salts.

  • Epoxide ring-opening with ethylene oxide produces ethanolamine derivatives.

Key Conditions :

ReagentSolventTemperatureProduct
CH3_3IDCM/THF0–25°CN,N-Dimethyl-3,3-diphenylcyclobutanaminium iodide
Ethylene oxideEtOH/H2_2O50–60°CN-(2-Hydroxyethyl) derivative

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form stable amides. For instance:

  • Benzoyl chloride in pyridine generates N-benzoyl-3,3-diphenylcyclobutanamide.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by HCl elimination. Steric hindrance from the cyclobutane ring slows kinetics compared to linear amines.

Ring-Opening Reactions

The strained cyclobutane ring undergoes acid-catalyzed ring expansion:

  • In concentrated H2_2SO4_4, the ring opens to form a six-membered carbocation intermediate, which stabilizes via hydride shifts or phenyl group participation.

Observed Products :

  • 1,2-Diphenylcyclohexane derivatives (major).

  • Minor isomers due to competing rearrangement pathways.

Oxidation Reactions

The tertiary amine is oxidized to an N-oxide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

  • 30% H2_2O2_2 in acetic acid at 40°C yields N-methyl-3,3-diphenylcyclobutanamine N-oxide.

Stability Note :
The N-oxide derivative is hygroscopic and requires anhydrous storage .

Catalytic Hydrogenation

While the cyclobutane ring itself is unreducible, precursors like 3,3-diphenylcyclobutanenitrile undergo hydrogenation:

  • H2_2 (1–3 atm) over Raney Ni at 80–100°C converts nitriles to primary amines .

Synthetic Relevance :
This step is critical in the multi-stage synthesis of N-methyl-3,3-diphenylcyclobutan-1-amine .

Demethylation and Functionalization

The N-methyl group can be removed via chloroformate-mediated demethylation:

  • Ethyl chloroformate in toluene at reflux selectively cleaves the methyl group, forming a carbamate intermediate . Subsequent hydrolysis with HCl/CH3_3COOH yields 3,3-diphenylcyclobutanamine .

Mechanistic and Kinetic Considerations

  • Steric Effects : The cyclobutane ring and bulky phenyl groups hinder nucleophilic attack at the amine, necessitating prolonged reaction times for acylation.

  • Acid Stability : The compound resists protonation under weakly acidic conditions (pH > 3) due to electron-donating phenyl groups.

  • Thermal Decomposition : Above 200°C, retro-Diels-Alder-like fragmentation releases styrene and methylamine.

Scientific Research Applications

N-methyl-3,3-diphenylcyclobutan-1-amine's primary application, as documented in available resources, is its role as a psychostimulant drug . While comprehensive data tables and case studies are not available in the provided search results, the information points to its initial development as an antidepressant in the late 1970s .

It's important to note that one search result refers to "N-methyl-3,3-diphenylpropylamine," which is a different compound with applications as an intermediate in the production of lercanidipine, an antihypertensive agent . The method for producing N-methyl-3,3-diphenylpropylamine involves demethylation and hydrolysis of N, N-dimethyl-3,3-diphenylpropylamine . This process uses mild reaction conditions and reactants, allowing for high yield and purity, making it suitable for industrial scale production . Another method involves using cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, then catalytic hydrogenation to convert it into 3,3-diphenylpropylamine, followed by reaction with aldehyde to prepare Schiff base, methylation to obtain methyl quaternary ammonium salt, and final hydrolysis to obtain N-methyl-3,3-diphenylpropylamine . This method avoids the use of thionyl chloride and borohydride, simplifying the operation process and reducing production costs .

Mechanism of Action

The mechanism of action of N-methyl-3,3-diphenylcyclobutan-1-amine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function . The compound may also induce the release of these neurotransmitters, further contributing to its psychostimulant effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of N-methyl-3,3-diphenylcyclobutan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₇H₁₉N ~229.34 Cyclobutane, N-methyl, 3,3-diphenyl High lipophilicity, ring strain
N,N-dimethyl-3,3-diphenylcyclobutan-1-amine C₁₈H₂₁N ~243.37 Cyclobutane, N,N-dimethyl, 3,3-diphenyl Increased steric hindrance at N
N-methyl-3,3-diphenylpropan-1-amine HCl C₁₆H₂₀ClN 269.80 Propane chain, N-methyl, 3,3-diphenyl Improved solubility (HCl salt)
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine C₁₁H₁₃FN 193.23 Cyclobutane, N-methyl, 4-fluorophenyl Electron-withdrawing F substituent
N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine HCl C₁₄H₁₉N·HCl 237.76 Cyclobutane, N-cyclopropyl, 2-methylphenyl Cyclopropyl enhances rigidity
3-(3-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 181.66 Cyclobutane, 3-chlorophenyl Lacks N-methyl; Cl increases polarity

Physicochemical and Reactivity Insights

  • Lipophilicity : The diphenyl groups in this compound contribute to higher lipophilicity compared to analogs with single aryl groups (e.g., 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine) .

Key Research Findings

  • Substituent Impact : The presence of electron-withdrawing groups (e.g., Cl, F) on aryl rings reduces basicity of the amine nitrogen, while bulky groups (e.g., cyclopropyl) may hinder metabolic degradation .
  • Salt Formation : Hydrochloride derivatives (e.g., ) are prevalent in pharmaceutical contexts, enhancing stability and bioavailability .

Q & A

Q. What synthetic methodologies are recommended for preparing N-methyl-3,3-diphenylcyclobutan-1-amine?

The synthesis of this compound can be approached via reductive amination or cyclization strategies. A relevant method involves reacting a cyclobutanone precursor (e.g., 3,3-diphenylcyclobutanone) with methylamine under reducing conditions. For example:

  • Reductive Amination : Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in a polar solvent (e.g., THF or methanol) at 0–25°C. Monitor reaction progress via TLC or LC-MS.
  • Cyclobutane Ring Formation : Employ [2+2] photocycloaddition of diphenylacetylene with a methylamine-containing alkene, though stereochemical control may require chiral catalysts .

Q. How can researchers confirm the structural integrity of this compound?

Characterization should combine spectroscopic and crystallographic methods:

  • NMR Analysis : ¹H NMR should show a singlet for the N-methyl group (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR will confirm the cyclobutane ring (sp³ carbons, δ ~25–35 ppm) and methylamine moiety .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the strained cyclobutane ring .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₉N: m/z 238.1596).

Q. What are the stability considerations for handling this compound?

The compound is likely sensitive to:

  • Oxidation : Store under inert gas (N₂/Ar) at –20°C.
  • Light/Temperature : Amber glassware and cold storage recommended.
  • Moisture : Use anhydrous solvents during synthesis.
    Related amines with aromatic substituents show decomposition via radical pathways under prolonged light exposure .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral resolution or asymmetric catalysis is required:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in photocycloaddition reactions to control stereochemistry.
  • Kinetic Resolution : Employ lipases or transition-metal catalysts (e.g., Ru or Rh complexes) to separate enantiomers .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to optimize enantiomeric excess (ee).

Q. How should researchers address contradictory spectral data in structural analysis?

Contradictions may arise from dynamic effects (e.g., ring puckering in cyclobutane):

  • Variable-Temperature NMR : Perform experiments at –40°C to 80°C to observe conformational locking.
  • 2D NMR (COSY, NOESY) : Identify through-space correlations between N-methyl and cyclobutane protons.
  • Comparative Studies : Cross-validate with analogs (e.g., N-ethyl derivatives) to isolate spectral contributions .

Q. What computational methods predict the bioactivity of this compound?

Use in silico tools to assess potential targets:

  • Molecular Docking (AutoDock Vina) : Screen against GPCRs or monoamine transporters due to structural similarity to psychoactive amines.
  • ADMET Prediction (SwissADME) : Evaluate solubility (LogP ~3.5), blood-brain barrier penetration, and cytochrome P450 interactions.
  • QSAR Modeling : Correlate substituent effects (e.g., diphenyl groups) with receptor binding affinity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues include:

  • Low Yields : Optimize stoichiometry (e.g., excess methylamine) and catalyst loading.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water).
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos) before mammalian trials .

Q. How do steric effects influence the reactivity of this compound?

The bulky diphenyl groups restrict access to the amine center:

  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 3-monophenyl derivatives) in nucleophilic acylations.
  • Steric Parameters : Calculate Tolman cone angles or use Sterimol descriptors (B1, B5) to quantify steric hindrance .

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